molecular formula C16H17N B13826729 (Z)-N-(3-Ethylphenyl)-1-(3-methylphenyl)methanimine CAS No. 400059-64-5

(Z)-N-(3-Ethylphenyl)-1-(3-methylphenyl)methanimine

Cat. No.: B13826729
CAS No.: 400059-64-5
M. Wt: 223.31 g/mol
InChI Key: MPXUSMKAHONHHE-UHFFFAOYSA-N
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Description

(Z)-N-(3-Ethylphenyl)-1-(3-methylphenyl)methanimine is an organic compound that belongs to the class of imines Imines are characterized by the presence of a carbon-nitrogen double bond This particular compound features a (Z)-configuration, indicating the specific spatial arrangement of its substituents around the double bond

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-N-(3-Ethylphenyl)-1-(3-methylphenyl)methanimine typically involves the condensation reaction between an aldehyde and an amine. In this case, 3-methylbenzaldehyde reacts with 3-ethylphenylamine under acidic or basic conditions to form the imine. The reaction is usually carried out in a solvent such as ethanol or methanol, and the reaction mixture is refluxed to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts, such as Lewis acids, can also enhance the reaction rate and selectivity.

Chemical Reactions Analysis

Types of Reactions

(Z)-N-(3-Ethylphenyl)-1-(3-methylphenyl)methanimine can undergo various chemical reactions, including:

    Oxidation: The imine can be oxidized to form the corresponding nitrile.

    Reduction: Reduction of the imine can yield the corresponding amine.

    Substitution: The imine can participate in nucleophilic substitution reactions, where the nitrogen atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as Grignard reagents or organolithium compounds can be employed.

Major Products Formed

    Oxidation: Formation of the corresponding nitrile.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of various substituted imines or amines, depending on the nucleophile used.

Scientific Research Applications

(Z)-N-(3-Ethylphenyl)-1-(3-methylphenyl)methanimine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (Z)-N-(3-Ethylphenyl)-1-(3-methylphenyl)methanimine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The exact pathways and targets depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

    (E)-N-(3-Ethylphenyl)-1-(3-methylphenyl)methanimine: The (E)-isomer of the compound, differing in the spatial arrangement of substituents.

    N-(3-Ethylphenyl)-1-(3-methylphenyl)methanamine: The corresponding amine, lacking the double bond.

    N-(3-Ethylphenyl)-1-(3-methylphenyl)acetamide: An amide derivative with different functional groups.

Uniqueness

(Z)-N-(3-Ethylphenyl)-1-(3-methylphenyl)methanimine is unique due to its specific (Z)-configuration, which can influence its reactivity and interactions with other molecules. This configuration can lead to different chemical and biological properties compared to its (E)-isomer and other related compounds.

Properties

CAS No.

400059-64-5

Molecular Formula

C16H17N

Molecular Weight

223.31 g/mol

IUPAC Name

N-(3-ethylphenyl)-1-(3-methylphenyl)methanimine

InChI

InChI=1S/C16H17N/c1-3-14-7-5-9-16(11-14)17-12-15-8-4-6-13(2)10-15/h4-12H,3H2,1-2H3

InChI Key

MPXUSMKAHONHHE-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=CC=C1)N=CC2=CC=CC(=C2)C

Origin of Product

United States

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